Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one
Description
Properties
IUPAC Name |
2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-7-9-10-8-11(7)5-3-1-2-4-6(5)13-8/h1-4H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPKDNCGEMIECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=O)NN=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555674 | |
| Record name | [1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41814-44-2 | |
| Record name | [1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation Followed by Triazole Cyclization
Historically, the construction of benzothiazolo[2,3-c]triazole derivatives began with the formation of the thiazole ring. A representative pathway involves the treatment of an aniline derivative with potassium thiocyanate to form a thiourea intermediate, which undergoes oxidative cyclization to yield a 2-aminobenzothiazole. Subsequent hydrazination introduces a hydrazine substituent, enabling triazole ring closure via reaction with one-carbon electrophiles like formic acid or aldehydes. For example, tricyclazole (a related compound) is synthesized through this multistep sequence, albeit with moderate yields (40–60%) and limited functional group compatibility due to harsh oxidative conditions.
A variation of this method starts with 2-mercaptobenzothiazole, which is converted to a 2-hydrazinylbenzothiazole intermediate before cyclization with carbon disulfide or acid chlorides. While this route avoids thiourea intermediates, it still requires stringent reaction conditions and often results in mixed products, necessitating tedious purification steps.
Triazole Ring Formation Followed by Thiazole Cyclization
Alternative strategies prioritize the assembly of the triazole ring prior to thiazole formation. For instance, 3-mercaptotriazole derivatives are fused with a benzene ring through base-mediated cyclization. In one protocol, 1-chloro-2-isothiocyanatobenzene reacts with a hydrazide derivative to form an intermediate that undergoes sodium hydride–promoted cyclization in dimethylformamide (DMF) at elevated temperatures. Although this method avoids early-stage oxidation, the reliance on strong bases and high temperatures limits its applicability to substrates sensitive to such conditions.
Modern Oxidative Cyclization Methods
Deprotection of Mercapto Group
A breakthrough in the synthesis of benzothiazolo[2,3-c]triazoles involves a two-step process starting with a protected mercaptophenyltriazole precursor. The first step entails deprotection of the thiol group using triflic acid and anisole in trifluoroacetic acid (TFA) at 0°C under inert atmosphere. This step selectively removes the p-methoxybenzyl protecting group, yielding a free thiol intermediate (e.g., 4a ) with minimal side reactions. The use of TFA ensures protonation of sensitive functional groups, preserving the integrity of electron-rich aromatic systems.
Oxidative Disulfide Formation and Intramolecular Cyclization
The free thiol intermediate undergoes rapid oxidation in dimethyl sulfoxide (DMSO) to form a disulfide species. At elevated temperatures (100–110°C), the disulfide intermediate undergoes deprotonation at the triazole carbon, facilitating intramolecular C–S bond formation to yield the tricyclic product. This oxidative cyclization is notably efficient, with reaction times as short as 1 hour and yields ranging from 70% to 92% for derivatives bearing electron-donating, electron-withdrawing, and halogen substituents. For example, the unsubstituted parent compound (6a ) is obtained in 85% yield under optimized conditions.
Key Advantages of the Oxidative Approach:
- Functional Group Tolerance: Carboxylic acids, amines, and halides remain intact during the reaction.
- Scalability: The protocol avoids hazardous reagents and employs recoverable solvents like DMSO.
- One-Pot Feasibility: Deprotection and cyclization can be performed sequentially without isolating intermediates.
Reaction Optimization and Conditions
Solvent and Temperature Effects
The choice of solvent critically influences the cyclization efficiency. DMSO serves a dual role as both solvent and oxidant, enabling disulfide formation without additional reagents. Elevated temperatures (100–110°C) accelerate the ring-closure step, while lower temperatures favor disulfide stability, leading to incomplete reactions. Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) were less effective, resulting in lower yields (<50%) due to poor disulfide activation.
Comparative Analysis of Synthetic Routes
| Parameter | Traditional Methods | Modern Oxidative Method |
|---|---|---|
| Average Yield | 40–60% | 70–92% |
| Reaction Time | 24–48 hours | 1–2 hours |
| Functional Group Tolerance | Limited | High |
| Purification Complexity | High | Low |
The oxidative cyclization method outperforms traditional routes in yield, speed, and versatility. For example, derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit yields exceeding 80% under oxidative conditions, whereas classical methods struggle with such substrates due to side reactions. Furthermore, the modern approach eliminates the need for chromatographic purification in most cases, as products precipitate directly from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one derivatives have shown promising antimicrobial properties. Research indicates that modifications to the compound can enhance its efficacy against bacteria and fungi. A study demonstrated that certain derivatives exhibited significant activity against strains like Staphylococcus aureus and Candida albicans, suggesting potential as a new class of antimicrobial agents .
1.2 Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies revealed that specific this compound derivatives induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a derivative was found to inhibit cell proliferation in breast cancer cell lines effectively .
1.3 Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. Compounds derived from it have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 in various models of inflammation . This suggests a potential application in treating inflammatory diseases.
Materials Science
2.1 Organic Electronics
This compound is being explored for use in organic electronic devices due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can improve charge transport and device efficiency .
2.2 Polymer Chemistry
In polymer science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved performance in high-temperature applications .
Agricultural Applications
3.1 Pesticidal Activity
Recent studies have evaluated the pesticidal activity of this compound derivatives against various agricultural pests. Some derivatives have shown significant insecticidal effects against common pests such as aphids and beetles . This suggests potential use as a natural pesticide or in developing eco-friendly pest management strategies.
3.2 Plant Growth Regulation
Research has indicated that certain derivatives can act as plant growth regulators by modulating hormonal pathways in plants. This application could lead to enhanced crop yields and improved resistance to environmental stressors .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Antimicrobial activity; anticancer properties; anti-inflammatory effects |
| Materials Science | Use in organic electronics; polymer chemistry for enhanced properties |
| Agricultural Applications | Pesticidal activity; plant growth regulation |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of synthesized derivatives of this compound against multiple bacterial strains. The results showed a significant reduction in bacterial growth compared to control groups .
Case Study 2: Organic Electronics
In a research project led by Johnson et al. (2021), this compound was incorporated into OLEDs resulting in a 30% increase in efficiency compared to conventional materials used in similar devices .
Mechanism of Action
The mechanism of action of benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : Benzo[4,5]thiazolo[2,3-c]triazol-3(2H)-one outperforms analogs in substrate versatility due to its disulfide-mediated C-H activation pathway, which accommodates electron-withdrawing and donating groups (e.g., 6q: 8-Cl, 6r: 8-F, 6s: 7-F) .
- Yield Challenges : While its synthesis achieves yields up to 72% for some derivatives (e.g., 3b), low yields (17% for 3d) persist due to competing dehalogenation or deamination side reactions . By contrast, 1,2,3-triazolo-benzimidazoles achieve higher yields (>80%) but require specialized catalysts .
Key Observations :
- Antimicrobial Efficacy: Benzo[4,5]thiazolo[2,3-c]triazol-3(2H)-one derivatives (e.g., 6a, 6d) exhibit superior activity against Gram-positive bacteria compared to thiazolidinone hybrids, likely due to enhanced membrane penetration from the planar fused-ring system .
- Selectivity : GW 610 shows higher cancer cell selectivity (IC₅₀ <1 µM) but lacks the broad-spectrum utility of benzo[4,5]thiazolo[2,3-c]triazol-3(2H)-one derivatives .
Biological Activity
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a nitrogen- and sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
1. Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Notably, a convenient protocol involves the oxidation of a mercaptophenyl moiety to form the corresponding disulfide, followed by C-H bond functionalization that facilitates intramolecular ring closure. This method has been shown to yield high functional group tolerance and excellent yields .
Antitumor Activity
Research indicates that benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives exhibit significant antitumor properties. For instance:
- Cell Lines Tested : Compounds have been evaluated against various human cancer cell lines including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) .
- IC50 Values : Some derivatives demonstrated potent inhibitory activity with IC50 values as low as 0.048 µM against A549 cells. These compounds also induced apoptosis and caused cell cycle arrest at the G2/M phase by activating caspase 3 .
The mechanism of action primarily involves the inhibition of tubulin polymerization:
- Binding Site : These compounds bind at the colchicine site of beta (β) tubulin, disrupting microtubule dynamics essential for cell division.
- Caspase Activation : The activation of caspase pathways leads to programmed cell death in cancer cells .
3. Structure-Activity Relationships (SAR)
The biological activity of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives can be influenced by structural modifications:
| Substituent | Position | Activity | IC50 Value |
|---|---|---|---|
| Methyl | C′-3 | High | 0.054 µM |
| OCH₃ | C′-6 | Moderate | 0.246 µM |
| F | C′-6 | Moderate | 0.243 µM |
These results suggest that specific substitutions enhance the compound's affinity for tubulin and overall anticancer efficacy .
4. Other Biological Activities
In addition to antitumor effects, benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives have shown promise in other areas:
- Antifungal Properties : Some derivatives act as effective fungicides against rice blast disease .
- Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory activity which could be beneficial in treating inflammatory diseases .
- Anticonvulsant Activity : There is evidence suggesting that some derivatives may serve as anticonvulsants .
5. Case Studies
Several studies have highlighted the therapeutic potential of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives:
- Study on Lung Cancer : A series of synthesized compounds demonstrated significant cytotoxicity against A549 cells with a notable mechanism involving tubulin targeting .
- Antifungal Applications : The commercial fungicide tricyclazole is a derivative that showcases the practical applications of this compound in agriculture .
Q & A
Q. What are the primary synthetic routes for Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one derivatives?
Methodological Answer: Three main strategies are reported:
- Oxidative cyclization of 2-aminobenzothiazoles using disulfide intermediates under mild conditions (e.g., I₂ or H₂O₂ as oxidants), achieving yields of 65–92% .
- Reaction of 1-chloro-2-isothiocyanatobenzene with hydrosulfide salts, forming the triazole core directly .
- Copper-catalyzed synthesis in aqueous media (1 mol% CuCl₂·2H₂O), enabling regioselective cyclization with reduced environmental impact . Key considerations: Solvent choice (ethanol, water), reaction time (4–12 hours), and oxidant selection impact yield and purity.
Q. How are spectroscopic and analytical techniques applied to characterize this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS-ESI) confirms molecular formulas (e.g., C₁₇H₁₃ClN₃S observed at m/z 326.0517 vs. calculated 326.0519) .
- Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretches at ~3061 cm⁻¹, C–S bonds at 749 cm⁻¹) .
- Melting point analysis and TLC (Rf values) assess purity, as impurities can skew biological activity results .
Q. What biological activities have been reported for derivatives of this compound?
Methodological Answer:
- Anticancer activity : Derivatives inhibit kinase enzymes (e.g., EGFR, VEGFR-2) with IC₅₀ values <1 µM in vitro, validated via MTT assays .
- Antimicrobial properties : MIC values against S. aureus and E. coli range from 8–32 µg/mL, assessed via broth microdilution .
- Enzyme inhibition : Competitive inhibition of tyrosinase (IC₅₀ = 0.14 µM) demonstrated via kinetic assays .
Advanced Research Questions
Q. How can reaction conditions be optimized for C–H bond functionalization in triazole synthesis?
Methodological Answer:
- Oxidant screening : I₂ outperforms TBHP in yield (92% vs. 78%) due to milder reaction conditions .
- Temperature control : Reactions at 60°C reduce side products (e.g., over-oxidized disulfides) .
- Substrate scope : Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance cyclization efficiency by stabilizing reactive intermediates .
Q. How can contradictions in biological activity data between studies be resolved?
Methodological Answer:
- Assay standardization : Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from ATP concentration differences; use fixed ATP levels (e.g., 10 µM) .
- Cell line validation : Compare activity across multiple lines (e.g., MCF-7 vs. HepG2) to rule out tissue-specific effects .
- Structural verification : Re-characterize disputed compounds via X-ray crystallography to confirm regiochemistry .
Q. What mechanistic insights exist for copper-catalyzed aqueous synthesis?
Methodological Answer:
- Catalytic cycle : CuCl₂·2H₂O facilitates single-electron transfer (SET), promoting thiolate intermediate formation .
- Solvent effects : Water enhances reaction kinetics via hydrogen bonding, reducing activation energy by ~15% .
- Regioselectivity : Steric hindrance from substituents (e.g., 4-chlorobenzyl) directs cyclization to the C3 position .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : AutoDock Vina predicts binding poses in kinase active sites (e.g., VEGFR-2, PDB: 4ASD), prioritizing derivatives with strong hydrogen bonds to Glu883 .
- QSAR modeling : Use Hammett constants (σ) to correlate electron-withdrawing substituents with enhanced anticancer activity (R² = 0.89) .
- DFT calculations : Optimize transition-state geometries to explain regioselectivity in cyclization reactions .
Q. What experimental strategies elucidate enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition (e.g., tyrosinase inhibition shows competitive binding with Kᵢ = 0.089 µM) .
- Isothermal titration calorimetry (ITC) : Measures binding stoichiometry and enthalpy changes (ΔH = −12.3 kcal/mol for inhibitor-enzyme complexes) .
- Mutagenesis studies : Replace key residues (e.g., His263 in tyrosinase) to confirm binding site interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
